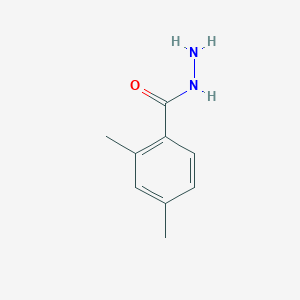

2,4-Dimethylbenzohydrazide

Description

Contextualization of Benzohydrazides in Organic Chemistry

Benzohydrazides are a significant class of organic compounds characterized by a benzoyl group (C₆H₅CO) attached to a hydrazine-like moiety (-NHNH₂). goong.com This structure imparts a unique combination of reactivity and stability, making them valuable intermediates in organic synthesis. They serve as precursors for the synthesis of a wide array of heterocyclic compounds, which are foundational to many areas of chemical and pharmaceutical science. biointerfaceresearch.comthepharmajournal.com The versatility of benzohydrazides stems from the reactivity of the hydrazide functional group, which can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. wikipedia.org This reactivity, coupled with the aromatic nature of the benzoyl group, allows for extensive derivatization and the generation of diverse molecular architectures.

Historical Development and Significance of Hydrazide Chemistry

The field of hydrazide chemistry has a rich history, with its roots tracing back to the 19th century. The German chemist Emil Fischer was a key figure, first synthesizing phenylhydrazine (B124118) in 1875. princeton.edu This discovery was pivotal, as it provided a crucial reagent for the characterization of sugars and other carbonyl compounds. wikipedia.orgprinceton.edu While several organic hydrazine (B178648) derivatives were known, free hydrazine hydrate (B1144303) was first prepared by Curtius in 1887. princeton.edu

Over the years, the significance of hydrazides has grown substantially. Initially used for the derivatization and characterization of carbonyl compounds, their role has expanded dramatically. thepharmajournal.com Today, hydrazides are recognized as important building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. osti.gov Their ability to form stable complexes with metal ions has also led to their use in analytical chemistry. biointerfaceresearch.com The development of new synthetic methodologies, such as solvent-free grinding techniques and continuous flow processes, has further enhanced the accessibility and utility of hydrazides in modern chemical research. acs.orgresearchgate.net

Rationale for Dedicated Research on 2,4-Dimethylbenzohydrazide

Research has been directed towards synthesizing and characterizing various derivatives of this compound, particularly hydrazones formed by its condensation with different aromatic aldehydes. nih.govresearchgate.net The resulting 2,4-dimethylbenzoylhydrazones have been the subject of studies investigating their potential applications, including their antioxidant properties. nih.govresearchgate.net The structural variations introduced by the dimethyl substitution provide a platform for developing compounds with tailored properties, making it a subject of interest for synthetic and medicinal chemists. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic research concerning this compound is primarily centered on its synthesis, characterization, and the exploration of the properties of its derivatives. A key objective is the synthesis of novel compounds derived from this compound and the systematic investigation of their chemical and physical characteristics. nih.govresearchgate.net

A significant area of inquiry involves the evaluation of the biological activities of these newly synthesized compounds. For instance, studies have been conducted to assess the in vitro antioxidant potential of various 2,4-dimethylbenzoylhydrazones. researchgate.net The overarching goal of this academic pursuit is to establish structure-activity relationships, which can guide the design of new molecules with specific and enhanced functionalities. This includes understanding how the molecular structure of these derivatives influences their biological and chemical behavior.

Data Table

| Compound Name | Chemical Formula | Key Research Focus |

| This compound | C₉H₁₂N₂O | Synthesis of derivatives, antioxidant studies |

| (E)-N'-(2,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide | C₁₆H₁₆N₂O₃ | Synthesis and antioxidant evaluation |

| (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide | C₁₇H₁₈N₂O | Synthesis and structural analysis |

Structure

2D Structure

Properties

IUPAC Name |

2,4-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKSZOHPTXLODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406617 | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85304-03-6 | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethylbenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB7QE3JA5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure and exploring the dynamic behavior of 2,4-Dimethylbenzohydrazide. Techniques such as NMR, vibrational spectroscopy, and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. While detailed spectra for the parent compound are not extensively published, significant insights can be drawn from the analysis of its derivatives, such as 2,4-dimethylbenzoylhydrazones, which are synthesized directly from it. mdpi.com The structural confirmation of these derivatives is routinely accomplished using techniques including ¹H-NMR. mdpi.com

In studies of various (E)-N'-substituted-2,4-dimethylbenzohydrazones, the ¹H-NMR chemical shifts provide clear evidence for the 2,4-dimethylbenzoyl moiety. mdpi.com For instance, in the spectrum of (E)-N'-(2,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide, distinct signals corresponding to the protons of the 2,4-dimethylphenyl group are observed, alongside signals for the hydrazone linkage and the substituted benzylidene portion. mdpi.com The integration of signal areas in ¹H NMR spectra is proportional to the number of protons corresponding to the signal, which helps in assigning peaks to specific protons in the molecule. libretexts.org

Table 1: Representative ¹H-NMR Data for a this compound Derivative Derivative: (E)-N'-(2,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide in DMSO-d6 (Data sourced from mdpi.com)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.7 | s | 1H | -NH- |

| 11.45 | s | 1H | -OH |

| 9.91 | s | 1H | -OH |

| 8.36 | s | 1H | Ar-CH=N- |

| 7.38 | d | 1H | Aromatic H (J = 7.5 Hz) |

The analysis of coupling constants and the observation of through-space interactions via 2D NMR techniques like NOESY would further illuminate the preferred conformations and any potential for isomerism around the amide C-N bond. rsc.orgorganicchemistrydata.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in this compound. mt.comnih.gov These methods measure the vibrational energies of a molecule, which are characteristic of specific bonds and their chemical environment. nih.gov

For this compound, key vibrational modes would include:

N-H Stretching: Typically observed in the region of 3200-3400 cm⁻¹, these bands can provide information on hydrogen bonding.

C=O Stretching (Amide I band): A strong absorption expected around 1640-1680 cm⁻¹, its exact frequency is sensitive to hydrogen bonding and conjugation.

N-H Bending (Amide II band): Usually found near 1550 cm⁻¹.

Aromatic C-H and C=C Stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-N Stretching: Expected in the 1200-1350 cm⁻¹ range.

While IR spectroscopy is sensitive to vibrations involving a change in dipole moment (like C=O stretching), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability, such as the symmetric vibrations of the aromatic ring. nih.gov Therefore, the two techniques provide complementary information. mt.com Analysis of band shifts and broadening in different solvents or in the solid state can reveal details about intermolecular interactions, particularly hydrogen bonding. americanpharmaceuticalreview.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through fragmentation patterns. neu.edu.tr The molecular weight of this compound (C₉H₁₂N₂O) is 164.2 g/mol . nih.gov In electron ionization (EI-MS), the molecule is ionized to a radical cation (M•+), which then breaks down into smaller, characteristic fragment ions. whitman.edu

The fragmentation of this compound is expected to follow predictable pathways based on its functional groups:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the hydrazinyl group is a common pathway for hydrazides, which would yield a 2,4-dimethylbenzoyl cation.

N-N Bond Cleavage: Scission of the weak nitrogen-nitrogen single bond.

Loss of Small Molecules: Elimination of stable neutral molecules like H₂O, CO, or N₂H₂.

Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 164 | Molecular Ion | [C₉H₁₂N₂O]•+ | Parent Molecule |

| 133 | 2,4-Dimethylbenzoyl cation | [C₉H₉O]+ | α-Cleavage, loss of •NHNH₂ |

| 119 | 2,4-Dimethylphenyl cation | [C₈H₉]+ | Loss of •CONHNH₂ |

| 91 | Tropylium ion or related isomer | [C₇H₇]+ | Loss of methyl group from [C₈H₉]+ |

Analysis of these fragments allows for the unambiguous confirmation of the compound's core structure. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orglibretexts.org While a crystal structure for this compound itself is not prominently available, extensive crystallographic work has been performed on its derivatives, providing invaluable information about its conformational preferences and intermolecular interactions when incorporated into larger assemblies. mdpi.comresearchgate.net

A prime example is the single-crystal X-ray diffraction analysis of (E)-N′-(3,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide monohydrate. researchgate.net Such studies confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles. In this derivative, the azomethine double bond (N2=C8) was found to adopt an E configuration. researchgate.net

Table 3: Selected Crystallographic Data for a this compound Derivative Derivative: (E)-N′-(3,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide monohydrate (Data sourced from researchgate.netugr.es)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆N₂O₃·H₂O |

| Dihedral Angle between Benzene (B151609) Rings | 30.27 (7)° |

| System | Monoclinic |

The solid-state structure of hydrazide derivatives is heavily influenced by hydrogen bonding, which dictates the molecular packing arrangement. wikipedia.org In the crystal structure of (E)-N′-(3,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide monohydrate, the molecules are linked by a network of hydrogen bonds. researchgate.net The amide N-H group, the phenolic -OH groups, and the water of hydration all participate as hydrogen bond donors and acceptors. researchgate.net These interactions, which include N—H⋯O and O—H⋯O bonds, assemble the individual molecules into a stable, three-dimensional supramolecular architecture. researchgate.netlibretexts.org The analysis of these networks is crucial for understanding the physical properties of the crystalline solid.

Table 4: Hydrogen-Bond Geometry for (E)-N′-(3,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide monohydrate (Data adapted from researchgate.net)

| Donor-H···Acceptor | Interaction Type |

|---|---|

| N1—H1A···N2 | Intermolecular |

| O2—H2A···O1 | Intermolecular |

| C8—H8A···O3 | Intermolecular |

| O1W—H2W1···O1 | Involving Water of Hydration |

| O3—H3A···O1W | Involving Water of Hydration |

Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can lead to significant differences in physical properties like solubility and stability. researchgate.netbyjus.com While one crystalline form is typically the most stable under ambient conditions, metastable polymorphs can also exist. americanpharmaceuticalreview.com Investigating polymorphism is critical, particularly in pharmaceuticals, as an unexpected change in form can alter performance. byjus.com

Co-crystallization is a technique where a target molecule and a "co-former" are crystallized together in a specific stoichiometric ratio to form a new crystalline solid. sysrevpharm.orgijsrtjournal.com This method is often employed to modify the physical properties of a compound. The formation of co-crystals relies on non-covalent interactions, especially hydrogen bonding, between the active compound and the co-former. google.com

For this compound, with its hydrogen bond donor (-NHNH₂) and acceptor (C=O) sites, systematic screening for polymorphs and co-crystals would be a valuable area of research. Such studies could reveal new solid forms with tailored properties, although specific research on the polymorphism or co-crystallization of the parent this compound is not widely reported in the literature.

Theoretical Conformational Analysis and Rotational Barriers

A comprehensive theoretical conformational analysis of this compound, including the calculation of its rotational barriers, is not extensively documented in publicly available scientific literature. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a standard approach for such investigations. mdpi.comresearchgate.netmdpi.com These methods allow for the exploration of a molecule's potential energy surface to identify stable conformers and the transition states that separate them.

In principle, the conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the C(aryl)-C(O) bond, the C(O)-N bond, and the N-N bond. The rotation around the C(O)-N bond in hydrazides, similar to amides, is of particular interest as it often exhibits a significant rotational barrier due to the partial double bond character arising from resonance. mdpi.com This resonance involves the delocalization of the nitrogen lone pair into the carbonyl group.

For analogous benzohydrazide (B10538) derivatives, DFT calculations have been successfully employed to determine the rotational barriers. mdpi.comnih.gov For example, studies on N-benzhydrylformamides have shown that DFT methods, such as M06-2X/6-311+G*, can satisfactorily reproduce experimental rotational barriers determined by dynamic NMR. mdpi.comnih.gov These calculated barriers for formyl group rotation typically fall in the range of 20–23 kcal/mol. mdpi.comnih.gov

A theoretical study on this compound would involve:

Conformational Search: Identifying all possible low-energy conformations (rotamers) by systematically rotating the key dihedral angles.

Geometry Optimization: Optimizing the geometry of each conformer to find the local energy minima on the potential energy surface.

Transition State Calculation: Locating the transition state structures that connect the conformers. The energy difference between a conformer and a transition state defines the rotational energy barrier. wuxiapptec.com

The presence of the two methyl groups on the benzene ring in this compound would be expected to influence the conformational preferences and rotational barriers compared to unsubstituted benzohydrazide. The ortho-methyl group, in particular, could introduce steric hindrance that raises the barrier to rotation around the C(aryl)-C(O) bond and potentially influences the orientation of the hydrazide moiety.

While detailed experimental and computational data for this compound is scarce, the table below provides an illustrative example of the type of data that would be generated from a typical DFT study on a generic benzohydrazide derivative, based on findings for similar compounds. mdpi.commdpi.com

Interactive Data Table: Illustrative Rotational Energy Barriers for a Benzohydrazide Derivative

| Rotational Bond | Dihedral Angle (°) | Method | Calculated Rotational Barrier (kcal/mol) |

| C(aryl)-C(O) | 0-180 | DFT (B3LYP/6-31G) | 5 - 10 |

| C(O)-N | 0-180 | DFT (B3LYP/6-31G) | 18 - 25 |

| N-N | 0-180 | DFT (B3LYP/6-31G*) | 8 - 15 |

Note: The data in this table is illustrative and based on typical values for related compounds. Specific experimental or computational studies on this compound are required for accurate values.

Chiroptical Properties of Enantiomerically Pure Analogues

This section is not applicable to this compound. The molecule is achiral as it does not possess any stereogenic centers and is superimposable on its mirror image. Therefore, it does not exhibit optical activity and has no chiroptical properties such as optical rotation or circular dichroism.

Chiroptical properties are exclusive to chiral molecules, which exist as enantiomers (non-superimposable mirror images). mdpi.com While there is extensive research on the chiroptical properties of chiral benzohydrazide derivatives and other chiral molecules, these studies are not relevant to the achiral nature of this compound itself. colab.wsaps.orgrsc.orgnih.govmdpi.com

Reactivity, Chemical Transformations, and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group in 2,4-dimethylbenzohydrazide is a versatile reactive center, capable of undergoing reactions at both nitrogen atoms. The lone pair of electrons on the terminal amino group (-NH2) imparts nucleophilic character, while the presence of the carbonyl group influences the reactivity of the adjacent N-H bond.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nitrogen atoms of the hydrazide moiety readily participate in acylation, alkylation, and arylation reactions.

Acylation: The terminal nitrogen of this compound can be acylated using various acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the liberated acid. derpharmachemica.comfortunejournals.com The N-acylation of hydrazides is a common method for the synthesis of N,N'-diacylhydrazines. arkat-usa.org Mechanistic studies suggest that in some cases, the acylation can be facilitated by activating the carboxylic acid component. researchgate.net

Alkylation: N-alkylation of hydrazides can be achieved using alkyl halides. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by the reaction conditions and the nature of the substrates. nih.gov Ruthenium-catalyzed N-alkylation of acyl hydrazides with alcohols has been reported as an efficient method, proceeding via a "borrowing hydrogen" strategy. acs.orgnih.gov This method offers a green alternative to the use of alkyl halides. Direct catalytic N-alkylation of amines with carboxylic acids has also been explored, providing another route to substituted hydrazides. organic-chemistry.orgresearchgate.net

Arylation: The N-arylation of hydrazides can be accomplished using transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation of hydrazides with aryl iodides has been demonstrated to be an effective method. researchgate.net Palladium-catalyzed C-N bond coupling reactions between arylhydrazines and aryl tosylates also provide a route to N,N'-diarylhydrazines. organic-chemistry.org These methods allow for the introduction of various aryl groups onto the hydrazide nitrogen.

Condensation Reactions with Aldehydes and Ketones

One of the most characteristic reactions of this compound is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction is a nucleophilic addition-elimination process. acs.org The terminal amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to yield the stable hydrazone derivative. researchgate.netaip.org These reactions are often carried out in a suitable solvent like ethanol (B145695) and can be catalyzed by acids. worldwidejournals.com

The resulting N'-aryliden-2,4-dimethylbenzohydrazides are often crystalline solids with sharp melting points, making this reaction useful for the characterization and identification of aldehydes and ketones. A variety of substituted aromatic and aliphatic aldehydes and ketones can be used in this reaction. nih.gov

Table 1: Examples of Condensation Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Resulting Hydrazone | Reaction Conditions | Reference |

|---|---|---|---|

| Acetophenone | 2-hydroxy-5-iodo-N'-(1-phenylethylidene)benzohydrazide | Sonication, deep eutectic solvent | nih.gov |

| Various aromatic aldehydes | 2,4-Dimethylbenzoylhydrazones | - | rsc.org |

| Substituted aromatic aldehydes | Substituted N'-(arylmethylene)-2,4-dimethylbenzohydrazides | Reflux in ethanol | worldwidejournals.com |

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with two methyl groups and a benzohydrazide (B10538) moiety. These substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The two methyl groups on the aromatic ring are activating groups and are ortho, para-directing in electrophilic aromatic substitution reactions. wikipedia.orgmsu.edu The benzohydrazide group (-CONHNH2) is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl group, and it is expected to be a meta-director. uomustansiriyah.edu.iqminia.edu.eg

Metal-Catalyzed Coupling Reactions of Substituted Analogues

While direct metal-catalyzed coupling reactions on the C-H bonds of the 2,4-dimethylphenyl ring of the parent compound are not widely reported, substituted analogues of this compound, particularly those bearing halide substituents, can participate in various cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. researchgate.net A bromo-substituted derivative of this compound could, in principle, be coupled with an arylboronic acid to form a biaryl structure. However, it has been noted that the presence of the hydrazide functional group can sometimes deactivate the palladium catalyst through complex formation. nih.gov In such cases, it may be more strategic to perform the Suzuki coupling on a precursor ester and then convert it to the hydrazide. nih.gov

Heck Coupling: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. scispace.comorganic-chemistry.org An iodo- or bromo-substituted this compound could potentially undergo a Heck reaction with an alkene to introduce a vinyl group. The efficiency and regioselectivity of such reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.org

Table 2: Potential Metal-Catalyzed Coupling Reactions of Halogenated this compound Analogues

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Potential Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-2,4-dimethylbenzohydrazide + Arylboronic acid | Pd(PPh3)4, K2CO3 | Aryl-substituted this compound | researchgate.netnih.gov |

| Heck | Iodo-2,4-dimethylbenzohydrazide + Alkene | Pd(OAc)2, PPh3, Base | Alkenyl-substituted this compound | scispace.comrsc.org |

Mechanistic Investigations of Key Reactions

Condensation Reaction Mechanism: The formation of hydrazones from this compound and carbonyl compounds follows a well-established nucleophilic addition-elimination mechanism. acs.org The reaction is typically initiated by the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate, often referred to as a carbinolamine. This intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the final, stable hydrazone product with a C=N double bond. The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. researchgate.netresearchgate.net

Acylation Reaction Mechanism: The N-acylation of hydrazides with acid chlorides or anhydrides is a nucleophilic acyl substitution reaction. derpharmachemica.com The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of the leaving group (e.g., chloride) to yield the acylated hydrazide. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct. fortunejournals.com In some cases, coupling agents are used to activate the carboxylic acid for acylation. researchgate.net

Mechanisms of Metal-Catalyzed Couplings: The mechanisms of Suzuki-Miyaura and Heck reactions are complex and involve a catalytic cycle with the palladium catalyst. The generally accepted mechanism for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. researchgate.net The Heck reaction mechanism also involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species, which then regenerates the Pd(0) catalyst in the presence of a base. scispace.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the factors that influence the speed of chemical reactions involving this compound. Such studies allow for the determination of the reaction rate, which can be expressed by a rate law, and provide insights into the reaction mechanism. The rate of a reaction is defined as the change in concentration of a reactant or product over time. uri.edu For a reaction involving this compound, the rate can be measured by monitoring the disappearance of the starting material or the appearance of a product. alloprof.qc.ca

Several factors affect the rate of reactions involving this compound, including the concentration of reactants, temperature, and the presence of a catalyst. uri.edu The relationship between the rate and the concentration of reactants is given by the rate equation. physicsandmathstutor.com For instance, in condensation reactions with aldehydes to form 2,4-dimethylbenzoylhydrazones, the rate law would likely be determined by the concentrations of both the hydrazide and the aldehyde.

While specific kinetic data for this compound is not extensively documented in publicly available literature, kinetic studies on related arylhydrazides provide a framework for understanding its behavior. rsc.org The general approach to determining the rate law involves systematic variation of the initial concentrations of the reactants and measuring the initial reaction rate. physicsandmathstutor.comtardigrade.in

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Aldehyde

| Experiment | Initial [this compound] (mol/L) | Initial [Aldehyde] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

This table is illustrative and based on general principles of chemical kinetics. physicsandmathstutor.com

Isotopic Labeling Experiments and Transition State Analysis

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms from reactants to products. symeres.com By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the fate of that atom throughout a chemical transformation. symeres.com This is particularly useful in complex reactions to determine which bonds are broken and formed. For example, labeling the nitrogen atoms with ¹⁵N could confirm their retention in the final product of a condensation reaction.

Transition state analysis provides a theoretical and computational approach to understanding the highest energy point along a reaction coordinate, known as the transition state. numberanalytics.com The structure and energy of the transition state determine the activation energy of the reaction and thus its rate. beilstein-journals.org Computational methods like Density Functional Theory (DFT) can be used to model the transition state of reactions involving this compound. numberanalytics.com For instance, in the condensation with an aldehyde, the transition state would likely involve the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde. Analysis of this transition state can reveal the key geometric and electronic features that control the reaction's feasibility and stereochemistry. researchgate.net

Oxidative and Reductive Transformations

This compound can undergo various oxidative and reductive transformations, targeting either the hydrazide moiety or the aromatic ring.

Oxidative Transformations:

The hydrazide group is susceptible to oxidation. Mild oxidizing agents can convert the hydrazide to a variety of products. For instance, oxidation of peptide hydrazides is a known method for generating reactive intermediates for peptide ligation. researchgate.net Similarly, this compound can be oxidized to form a benzoyl diazene, which can then undergo further reactions.

Furthermore, the methyl groups on the aromatic ring can be oxidized. Metabolic studies of related compounds, such as tebufenozide (B1682728) which contains a dimethylbenzoylhydrazide structure, show that oxidation of the alkyl groups on the phenyl rings is a primary metabolic pathway. fao.org This suggests that under certain oxidative conditions, one or both methyl groups of this compound could be oxidized to hydroxymethyl groups and subsequently to carboxylic acids. fao.org

Derivatives of this compound, specifically 2,4-dimethylbenzoylhydrazones, have been studied for their antioxidant properties, where they act as free radical scavengers. mdpi.commdpi.com This activity implies that the parent hydrazide and its derivatives can be oxidized in the process of neutralizing reactive oxygen species.

Reductive Transformations:

The carbonyl group of the benzohydrazide is a potential site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbonyl group to a methylene (B1212753) group, transforming the benzohydrazide into a substituted hydrazine (B178648).

Additionally, under specific conditions, reductive transformations can occur. For example, certain electron-transfer processes can induce dimerization of related structures. researchgate.net While specific studies on the reductive transformations of this compound are scarce, the principles of organic reduction reactions suggest these potential pathways. Electrochemical methods can also be employed for selective reductions. researchgate.net

Table 2: Summary of Potential Transformations

| Transformation Type | Reagent/Condition | Potential Product(s) |

| Condensation | Aromatic Aldehyde | (E)-N'-(Arylmethylene)-2,4-dimethylbenzohydrazide mdpi.com |

| Oxidation | Mild Oxidizing Agent | 2,4-Dimethylbenzoyl diazene |

| Oxidation | Biocatalyst/Strong Oxidant | (4-Methyl-2-(hydroxymethyl)benzoyl)hydrazide, (2-Methyl-4-(hydroxymethyl)benzoyl)hydrazide, 2,4-Bis(hydroxymethyl)benzoyl)hydrazide fao.org |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | (2,4-Dimethylbenzyl)hydrazine |

Coordination Chemistry and Metal Complex Formation

2,4-Dimethylbenzohydrazide as a Ligand in Transition Metal Complexes

This compound, possessing multiple donor atoms in the form of carbonyl oxygen and amine nitrogens, is an effective chelating agent for a variety of transition metal ions. The interaction of this ligand with metal centers leads to the formation of stable chelate rings, a phenomenon driven by the thermodynamically favorable chelate effect. While direct research on the coordination complexes of this compound is limited, extensive studies on its derivatives, particularly 2,4-dimethylbenzoylhydrazones, provide substantial insight into its potential and behavior as a ligand. mdpi.comresearchgate.net These derivatives are readily synthesized through the condensation of this compound with various aldehydes. mdpi.comresearchgate.net

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes involving this compound typically follows established procedures for hydrazide-based ligands. A common method involves the reaction of a stoichiometric amount of the ligand with a transition metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). sbmu.ac.irsysrevpharm.org The reaction mixture may be heated under reflux to ensure completion, leading to the precipitation of the metal complex, which can then be isolated by filtration, washed, and dried. sbmu.ac.irsysrevpharm.org

The characterization of these newly formed chelates is crucial to determine their structure and properties. A suite of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio. sbmu.ac.ir

Molar Conductance Measurements: These measurements, typically in solvents like DMF or DMSO, help determine the electrolytic or non-electrolytic nature of the complexes. sbmu.ac.ir Low conductivity values are indicative of non-electrolytic complexes where the anions are coordinated to the metal ion. sbmu.ac.ir

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination mode. The key IR bands of the free this compound ligand, such as the ν(C=O) (carbonyl), ν(N-H) (amine), and ν(N-N) stretching vibrations, are compared with those of the metal complexes. A shift in the ν(C=O) band to a lower frequency and changes in the ν(N-H) region typically indicate coordination through the carbonyl oxygen and the terminal amino nitrogen. bendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination. The disappearance of the N-H proton signal or a significant downfield shift upon complexation provides evidence of its involvement in bonding. sbmu.ac.ir

Mass Spectrometry: This technique helps in confirming the molecular weight and fragmentation pattern of the complexes.

Ligand Binding Modes and Denticity Analysis

The number of donor atoms a ligand uses to bind a central metal ion is defined as its denticity. wikipedia.orglibretexts.orglibretexts.org this compound can exhibit different binding modes, primarily influenced by the reaction conditions and the nature of the metal ion. It commonly acts as a bidentate ligand. libretexts.orglibretexts.org

The coordination behavior is intrinsically linked to the potential for keto-enol tautomerism within the hydrazide moiety (–C(O)NHNH₂).

Keto Form: In its neutral keto form, this compound coordinates as a bidentate ligand through the carbonyl oxygen atom and the nitrogen atom of the terminal -NH₂ group. This forms a stable five-membered chelate ring with the metal ion.

Enol Form: Under certain conditions, typically in basic media, the ligand can deprotonate and exist in its enol form (–C(OH)=N-NH₂). In this case, it coordinates as a monobasic bidentate ligand, bonding through the enolic oxygen and the azomethine nitrogen atom. This mode of coordination results in a neutral complex if the charge of the deprotonated ligand balances the charge of the metal ion.

The ability to coordinate in either a neutral or an anionic form adds to the versatility of this compound in stabilizing metal ions in various oxidation states. The specific mode of binding can be elucidated by careful analysis of spectroscopic data, particularly IR spectroscopy, which can distinguish between the coordinated keto and enol forms. bendola.com

Applications of Metal-Hydrazide Complexes in Catalysis

Transition metal complexes are cornerstones of modern catalysis, and those derived from hydrazide and hydrazone ligands are no exception. mdpi.comrsc.org These complexes often exhibit significant catalytic activity in various organic transformations, bridging the gap between homogeneous and heterogeneous catalysis. rsc.org The catalytic potential stems from the ability of the central metal ion to cycle between different oxidation states, a process that is finely tuned by the electronic properties of the surrounding ligand. nih.govsavemyexams.com

Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemguide.co.uk This allows for high activity and selectivity under mild reaction conditions, as the active sites of the catalyst are readily accessible. wikipedia.org Metal complexes of hydrazide derivatives have shown promise in catalyzing a range of reactions. While specific examples for this compound are not extensively documented, related transition metal complexes are known to be active in transformations such as:

Oxidation Reactions: Catalyzing the oxidation of alcohols or hydrocarbons. mdpi.com

Reduction Reactions: Including the hydrogenation of unsaturated compounds. nih.gov

C-C Coupling Reactions: Such as Suzuki or Heck coupling reactions, which are fundamental in synthetic organic chemistry. researchgate.net

Polymerization Reactions: Acting as initiators or catalysts in the formation of polymers.

The table below illustrates representative organic transformations that are often catalyzed by transition metal complexes, including those with ligands structurally similar to this compound.

| Reaction Type | Substrate Example | Product Example | Typical Metal Catalyst |

| Alkene Hydrogenation | Styrene | Ethylbenzene | Rh(I), Ru(II), Co(II) nih.gov |

| Alcohol Oxidation | Benzyl Alcohol | Benzaldehyde | Ru(II), Cu(II) mdpi.com |

| C-C Cross-Coupling | Phenylboronic Acid + Bromobenzene | Biphenyl | Pd(II), Ni(II) researchgate.net |

| Alkyne Cyclotrimerization | Phenylacetylene | 1,2,4-Triphenylbenzene | Ta(III), Zr(IV) nih.gov |

This table presents general examples of homogeneous catalysis by transition metal complexes. Specific performance of this compound complexes would require dedicated experimental investigation.

Heterogeneous Catalysis and Supported Catalysts

A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. rsc.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, overcomes this issue. wikipedia.orglibretexts.org A common strategy is to immobilize a homogeneous catalyst onto a solid support, creating a "heterogenized" catalyst. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy recovery and reusability. mdpi.com

Porous materials with high surface areas, such as silica (B1680970), alumina, activated carbon, or polymers, are often used as supports. mdpi.com The this compound metal complex could be anchored to such a support through covalent bonding or adsorption. These supported catalysts could then be applied in various industrial processes, including:

Fine Chemical Synthesis: Where product purity and catalyst recyclability are paramount.

Environmental Catalysis: For instance, in the degradation of pollutants. wikipedia.org

Hydrogenation Reactions: Used in the food and petrochemical industries. libretexts.orgnih.gov

The performance of such heterogeneous catalysts depends on the nature of the support, the method of immobilization, and the stability of the complex under reaction conditions. mdpi.com

Spectroscopic and Magnetic Properties of Coordination Compounds

The electronic and geometric structures of coordination compounds are intimately linked to their spectroscopic and magnetic properties. Studying these characteristics provides deep insights into the nature of the metal-ligand bonding. northwestern.eduderpharmachemica.com

Spectroscopic Properties:

Infrared (IR) Spectroscopy: As mentioned previously, IR is vital for determining the ligand's binding mode. The formation of a metal-ligand bond is confirmed by the appearance of new bands in the far-IR region (typically below 600 cm⁻¹), which are assigned to metal-oxygen (ν_M-O) and metal-nitrogen (ν_M-N) stretching vibrations. milliyaresearchportal.orgrsc.org

Electronic (UV-Visible) Spectroscopy: The UV-Vis spectra of transition metal complexes are characterized by two main types of electronic transitions.

d-d Transitions: These occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and intensity of these bands are sensitive to the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the strength of the ligand. sbmu.ac.ir

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. derpharmachemica.com

Magnetic Properties: The magnetic behavior of a transition metal complex is determined by the number of unpaired electrons in its d-orbitals. dalalinstitute.comresearchgate.net

Diamagnetic complexes have no unpaired electrons and are weakly repelled by a magnetic field. shaalaa.com

Paramagnetic complexes contain one or more unpaired electrons and are attracted to a magnetic field. dalalinstitute.com

Magnetic susceptibility measurements allow for the calculation of the effective magnetic moment (μ_eff), which is directly related to the number of unpaired electrons. This information is crucial for determining the spin state of the metal ion (high-spin vs. low-spin) and, by extension, its coordination geometry. researchgate.net For instance, an octahedral Ni(II) complex (d⁸) is expected to have two unpaired electrons and be paramagnetic, whereas a square planar Ni(II) complex is typically diamagnetic. shaalaa.com

The table below summarizes the expected magnetic moments for common transition metal ions in different geometries, which would be applicable to complexes formed with this compound.

| Metal Ion | d-electron config. | Geometry | Spin State | # Unpaired e⁻ | Calculated Magnetic Moment (μ_so, B.M.) |

| Cr³⁺ | d³ | Octahedral | High Spin | 3 | 3.87 |

| Mn²⁺ | d⁵ | Octahedral | High Spin | 5 | 5.92 |

| Fe³⁺ | d⁵ | Octahedral | High Spin | 5 | 5.92 |

| Fe³⁺ | d⁵ | Octahedral | Low Spin | 1 | 1.73 |

| Co²⁺ | d⁷ | Octahedral | High Spin | 3 | 3.87 |

| Ni²⁺ | d⁸ | Octahedral | High Spin | 2 | 2.83 |

| Cu²⁺ | d⁹ | Octahedral/Square Planar | High Spin | 1 | 1.73 |

| Zn²⁺ | d¹⁰ | Tetrahedral/Octahedral | - | 0 | 0 (Diamagnetic) |

Note: This table provides theoretical spin-only (μ_so) magnetic moments. Actual experimental values can vary due to orbital contributions.

Bioinorganic Chemistry of Metal-Hydrazide Interactions (non-clinical)

The field of bioinorganic chemistry investigates the role of metals in biological systems. nih.gov In a non-clinical context, this includes studying the biological effects of metal complexes, such as their potential as therapeutic or diagnostic agents, by evaluating their interactions with biological targets like enzymes and nucleic acids. Metal complexes of ligands derived from this compound have been the subject of significant research in this area, demonstrating a range of biological activities. The chelation of the metal ion to the organic ligand often enhances its biological potency. nih.gov

Antioxidant Activity

A series of 2,4-dimethylbenzoylhydrazones, synthesized from this compound, were evaluated for their in vitro DPPH radical scavenging activity. nih.gov The study revealed that the compounds exhibited a varying degree of antioxidant potential, with IC₅₀ values ranging from 25.6 to 190 µM. nih.gov Notably, several of the synthesized hydrazone derivatives showed better activity than the n-propyl gallate standard (IC₅₀ value = 30.30 µM). nih.govresearchgate.net The most active compounds generally contained multiple hydroxyl (-OH) groups on the aromatic ring derived from the aldehyde, suggesting that the antioxidant capacity is significantly influenced by the ability to donate hydrogen atoms or stabilize radical species. researchgate.netmdpi.com For instance, a 3,4,5-trihydroxy derivative was identified as the most active compound in the series. researchgate.netmdpi.com

The table below summarizes the DPPH radical scavenging activity for selected 2,4-dimethylbenzoylhydrazone derivatives.

| Compound Derivative (Substituents on Aldehyde Ring) | IC₅₀ (µM) nih.govresearchgate.net | Standard (n-propyl gallate) IC₅₀ (µM) nih.govresearchgate.net |

| 3,4,5-Trihydroxy | 25.6 | 30.30 |

| 2,3,4-Trihydroxy | 28.1 | 30.30 |

| 2,4,6-Trihydroxy | 29.3 | 30.30 |

| 2,5-Dihydroxy | 29.8 | 30.30 |

| 3,4-Dihydroxy | 30.1 | 30.30 |

Some derivatives also showed potent superoxide (B77818) anion scavenging activity, with IC₅₀ values for the top-performing compounds being more effective than the n-propyl gallate standard (IC₅₀ value = 106.34 µM). nih.govresearchgate.net

Antimicrobial Activity

Metal complexes of hydrazone Schiff bases are recognized for their antimicrobial properties. arabjchem.orgnih.gov Studies on various hydrazone complexes have shown that chelation can increase the lipophilic character of the central metal atom, facilitating its passage through microbial membranes and thereby enhancing its bioactivity. nih.gov For example, metal complexes of hydrazones derived from pyrazine-2-carbohydrazide (B1222964) were screened for in vitro antibacterial and antifungal activity and showed promising results against several pathogens, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. arabjchem.org The activity of the metal complexes was generally greater than that of the free ligand. arabjchem.org While specific antimicrobial data for this compound complexes is not detailed in the provided search results, the general findings for structurally similar hydrazide-hydrazone complexes suggest that they are a promising class of antimicrobial agents. arabjchem.orgd-nb.info

Anticancer Activity

The anticancer potential of metal complexes is a major focus of bioinorganic chemistry, spurred by the success of platinum-based drugs. nih.govpensoft.netscienceopen.com Metal complexes of hydrazide-hydrazones have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.commdpi.com The mechanism of action is often attributed to the complex's ability to interact with cellular redox systems, bind to DNA, or inhibit key enzymes like ribonucleotide reductase or matrix metalloproteinases. nih.govmdpi.com

For instance, Ru(II) complexes with hydrazine (B178648) derivatives have been shown to induce a dose-dependent decrease in the viability of MDA-MB-231 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cell lines, with no effect on healthy cells. mdpi.com These ruthenium complexes were also found to reduce the activity of matrix metalloproteinase-9 (MMP9), an enzyme involved in cancer cell invasion. mdpi.com Although these specific complexes were not derived from this compound, they highlight the potential of metal-hydrazine and metal-hydrazone systems in cancer therapy. The structural versatility of hydrazones allows for fine-tuning of their biological activity. mdpi.com

Biological and Biochemical Activity Studies Mechanistic/in Vitro Focus

Investigation of Biochemical Target Interactions via In Vitro Assays

Research into the bioactivity of 2,4-dimethylbenzohydrazide derivatives has primarily centered on their potential to inhibit oxidative processes and glycation, which are implicated in various pathological conditions. These activities are often evaluated through in vitro assays that measure the scavenging of free radicals, a process analogous to the inhibition of oxidative enzymes.

A series of 2,4-dimethylbenzoylhydrazones, synthesized from this compound and various aromatic aldehydes, were assessed for their in vitro antioxidant activities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and superoxide (B77818) anion scavenging assays. nih.gov The results demonstrated that many of these derivatives exhibit significant antioxidant potential, in some cases surpassing that of the standard antioxidant, n-propyl gallate. nih.gov

The antiglycation potential of benzohydrazide (B10538) derivatives has also been a subject of investigation. Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end-products (AGEs), which contribute to diabetic complications and aging. While specific studies on the antiglycation activity of this compound derivatives are not extensively detailed in the provided context, related benzoylhydrazone series have shown promise in inhibiting this process. nih.govmdpi.com

Interactive Table of DPPH Radical Scavenging Activity of 2,4-Dimethylbenzoylhydrazone Derivatives

| Compound Reference | Substituent on Aldehyde Moiety | IC50 (µM) nih.gov |

| 1 | 3,4,5-Trihydroxy | 25.6 |

| 2 | 2,4,6-Trihydroxy | 29.3 |

| 3 | 2,3,4-Trihydroxy | 29.8 |

| 4 | 2,5-Dihydroxy | 28.1 |

| 5 | 3,4-Dihydroxy | 34.1 |

| 6 | 2,4-Dihydroxy | 30.1 |

| 7 | 3,5-Dihydroxy | 30.0 |

| 8 | 4-Hydroxy | 34.3 |

| 9 | 3-Hydroxy | 40.1 |

| 11 | 2-Hydroxy-3-methoxy | 60.1 |

| 12 | 4-Hydroxy-3-methoxy | 34.2 |

| 14 | 3-Hydroxy-4-methoxy | 52.2 |

| Standard | n-Propyl Gallate | 30.30 |

Interactive Table of Superoxide Anion Radical Scavenging Activity of 2,4-Dimethylbenzoylhydrazone Derivatives

| Compound Reference | Substituent on Aldehyde Moiety | IC50 (µM) nih.gov |

| 1 | 3,4,5-Trihydroxy | 98.3 |

| 2 | 2,4,6-Trihydroxy | 102.6 |

| 3 | 2,3,4-Trihydroxy | 105.6 |

| 4 | 2,5-Dihydroxy | 145.0 |

| 5 | 3,4-Dihydroxy | 170.2 |

| 6 | 2,4-Dihydroxy | 175.0 |

| 7 | 3,5-Dihydroxy | 180.1 |

| 8 | 4-Hydroxy | 190.1 |

| 9 | 3-Hydroxy | 208.9 |

| 12 | 4-Hydroxy-3-methoxy | 210.1 |

| 14 | 3-Hydroxy-4-methoxy | 260.3 |

| Standard | n-Propyl Gallate | 106.34 |

Based on the available scientific literature, there are no specific studies detailing the receptor binding profiles or ligand-target specificity of this compound or its derivatives. The primary focus of research has been on their enzyme-inhibitory and radical-scavenging properties.

Structure-Activity Relationship (SAR) Elucidation for Biochemical Targets

The synthesis of analogues is a cornerstone of structure-activity relationship (SAR) studies. In the context of this compound, a common synthetic route involves its condensation with a variety of substituted aromatic aldehydes. nih.govresearchgate.net This reaction yields a series of 2,4-dimethylbenzoylhydrazones, where the substituents on the aldehydic phenyl ring can be systematically varied to probe their influence on biological activity. nih.gov

The general synthetic procedure involves refluxing this compound with an equimolar amount of the desired aryl aldehyde in a suitable solvent, such as methanol (B129727), often with a catalytic amount of acetic acid. nih.govresearchgate.net The resulting hydrazone precipitates upon cooling and can be purified by recrystallization. nih.gov This straightforward synthetic approach allows for the generation of a diverse library of analogues for biological screening and SAR elucidation.

While detailed computational SAR analyses for this compound derivatives are not extensively reported in the provided search results, some studies on related compounds have employed computational methods. These approaches, such as Density Functional Theory (DFT) studies, can provide insights into the electronic properties and molecular geometries that influence antioxidant activity. mdpi.com For instance, the stability of the radical formed after hydrogen or electron donation is a key determinant of antioxidant potential and can be modeled computationally. Furthermore, crystal structure analysis of some 2,4-dimethylbenzoylhydrazone derivatives has been performed, providing precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for validating computational models. scienceopen.com

Mechanistic Insights into Cellular Pathways (e.g., specific protein interactions, signal transduction)

The current body of scientific literature does not provide significant mechanistic insights into the effects of this compound or its derivatives on specific cellular pathways, such as protein-protein interactions or signal transduction cascades. The research has been predominantly focused on their in vitro chemical activities, like radical scavenging, rather than their effects within a cellular context.

Role as a Chemical Probe or Scaffold in Biological Research

This compound has emerged as a valuable scaffold in medicinal chemistry for the development of novel bioactive compounds. Its chemical structure provides a versatile foundation for the synthesis of a variety of derivatives, particularly through the condensation of its hydrazide group with different aldehydes to form hydrazones. These derivatives have been the subject of in vitro studies to explore their potential biological activities.

The primary application of this compound as a scaffold has been in the generation of 2,4-dimethylbenzoylhydrazones. nih.govresearchgate.netnih.gov These compounds have been synthesized and subsequently evaluated for their antioxidant properties. nih.govresearchgate.netnih.gov The research indicates that the this compound core is a suitable backbone for introducing various functional groups that can modulate the biological activity of the resulting molecules. nih.govresearchgate.net

Detailed Research Findings

Research has focused on synthesizing a series of 2,4-dimethylbenzoylhydrazones by reacting this compound with a range of aromatic aldehydes. nih.govnih.gov The resulting compounds were then subjected to in vitro assays to determine their antioxidant potential, specifically their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and superoxide anions. nih.govresearchgate.net

The studies revealed that many of the synthesized 2,4-dimethylbenzoylhydrazone derivatives exhibited significant antioxidant activity. nih.govnih.gov For instance, several compounds demonstrated superior DPPH radical scavenging activity compared to the standard antioxidant, n-propyl gallate. nih.govnih.gov Similarly, some derivatives were found to be more effective at scavenging superoxide anions than the same standard. nih.govresearchgate.net These findings underscore the importance of the this compound scaffold in developing new antioxidant agents. nih.govresearchgate.net The specific activity of the derivatives was found to be dependent on the nature and substitution pattern of the aromatic aldehyde used in the synthesis. nih.gov

Interactive Data Tables

The following table summarizes the in vitro antioxidant activity of selected 2,4-dimethylbenzoylhydrazone derivatives synthesized using this compound as a scaffold.

Table 1: Antioxidant Activity of 2,4-Dimethylbenzoylhydrazone Derivatives

| Compound | DPPH Radical Scavenging IC₅₀ (µM) nih.govnih.gov | Superoxide Anion Scavenging IC₅₀ (µM) nih.govresearchgate.net |

|---|---|---|

| Derivative 1 | 25.6 | 98.3 |

| Derivative 2 | 29.3 | 102.6 |

| Derivative 3 | 29.8 | 105.6 |

| Derivative 4 | 28.1 | Not Reported |

| Derivative 6 | 30.1 | Not Reported |

| Derivative 7 | 30.0 | Not Reported |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. While comprehensive DFT studies focused solely on 2,4-dimethylbenzohydrazide are not widely published, extensive research on its derivatives provides a clear framework for its analysis.

The synthesis of derivatives often starts from this compound. iucr.org For instance, the crystal structure of (E)-N'-(2,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide monohydrate, synthesized from this compound and 2,4-dihydroxybenzaldehyde, has been determined using single-crystal X-ray diffraction. iucr.org In this derivative, the dimethyl-substituted benzene (B151609) ring and the dihydroxy-substituted benzene ring are each planar, with a significant dihedral angle of 30.27 (7)° between them. iucr.org The crystal structure is stabilized by a three-dimensional network of N—H···O, O—H···O, and C—H···O hydrogen bonds. iucr.org

In studies of other benzohydrazide (B10538) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G**++, are employed to calculate atomic and molecular properties. researchgate.netresearchgate.netnih.gov These calculations help determine chemical reactivity by analyzing quantum chemical features such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate the molecule's ability to donate or accept electrons. researchgate.netnih.gov The molecular electrostatic potential (MEP) is also calculated to identify sites prone to nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Table 1: Selected Crystallographic Data for (E)-N'-(2,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide monohydrate This interactive table summarizes key data from the crystallographic study of a direct derivative of this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₆N₂O₃·H₂O | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| Dihedral Angle Between Rings | 30.27 (7)° | iucr.org |

| Hydrogen Bonds Present | N—H···O, O—H···O, C—H···O | iucr.org |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy calculations of electronic properties and for predicting spectroscopic data. For complex chiral organic compounds, DFT is widely used for predicting electronic circular dichroism (ECD) spectra to determine their absolute configuration. frontiersin.org These computational results are then compared with experimental spectra. For benzohydrazide derivatives, computational methods can predict vibrational frequencies (IR) and NMR chemical shifts, which are then compared with experimental data to confirm the molecular structure. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. For benzohydrazide derivatives, MD simulations have been performed to evaluate the stability of a ligand-protein complex over time. researchgate.netnih.govscispace.com

A typical MD simulation, which might run for up to 150 nanoseconds, analyzes parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the docked compound within a protein's active site. researchgate.netnih.govresearchgate.net These simulations can also evaluate the effect of water and potential hydrolysis on the molecule. scispace.com Such studies are crucial for understanding how a molecule like this compound or its derivatives behave in a biological environment, revealing the stability of key intermolecular interactions, such as hydrogen bonds, over time. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Detailed computational investigations focusing on the reaction mechanisms and the characterization of transition states specifically for this compound are not extensively documented in the surveyed scientific literature. Such studies would typically involve high-level quantum chemical calculations to map the energy landscape of a chemical reaction, identify intermediate structures, and calculate the activation energies required to overcome reaction barriers.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are chemoinformatic methods used to correlate the chemical structure of a series of compounds with their biological activity. Several QSAR studies have been successfully conducted on various series of benzohydrazide derivatives to understand the structural requirements for their antimicrobial or anticancer effects. nih.govresearchgate.netdoaj.org

In these studies, biological activity data (e.g., minimum inhibitory concentration, MIC) is converted to a logarithmic scale (pMIC) and used as the dependent variable. arabjchem.org Various molecular descriptors, which are numerical representations of the chemical structure, are calculated and used as independent variables. These descriptors can be categorized as electronic (e.g., total energy, dipole moment), topological (e.g., Wiener index, molecular connectivity indices), or steric. nih.govdoaj.org Statistical methods are then used to build a mathematical model that relates the descriptors to the activity. The resulting QSAR models can help in predicting the activity of new, unsynthesized compounds and in guiding the design of more potent molecules.

Table 2: Example of Descriptors Used in QSAR Models for Benzohydrazide Derivatives This interactive table showcases typical parameters used to build QSAR models for antimicrobial activity.

| QSAR Model for | Key Descriptors | Correlation | Reference |

| Antimicrobial Activity | Total Energy (Te), Wiener Index (W), Valance Molecular Connectivity Index (⁰χᵛ) | Activity is dependent on electronic and topological parameters. | nih.gov |

| Antimicrobial Activity | Balaban Index (J), Valence Molecular Connectivity Indices (¹χᵛ, ²χᵛ) | Activity is correlated with topological parameters. | doaj.org |

| Antimicrobial Activity | Dipole Moment (μ), Valence Third Order Molecular Connectivity Index (³χv) | Activity is described by a combination of electronic and topological parameters. | arabjchem.org |

Virtual Screening and Molecular Docking for Target Identification (non-clinical)

Virtual screening and molecular docking are powerful computational techniques used to predict how a molecule might bind to a biological target, typically a protein. These methods are widely applied to benzohydrazide derivatives to explore their potential pharmacological actions by identifying and analyzing interactions with various enzymes and receptors. pensoft.netresearchgate.net

The process involves docking the 3D structure of the ligand (e.g., a this compound derivative) into the binding site of a target protein. Software like AutoDock or Maestro is used to generate multiple possible binding poses and to calculate a "docking score," which estimates the binding affinity. researchgate.netpensoft.net Lower binding energy scores typically indicate a more favorable interaction. benthamdirect.com

Studies on various benzohydrazide derivatives have identified potential interactions with a range of non-clinical targets, including monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and carbonic anhydrases. pensoft.netbenthamdirect.compensoft.net The analysis of the docked pose reveals key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex, providing a rationale for the compound's potential activity. researchgate.net

Table 3: Examples of Molecular Docking Studies on Benzohydrazide Derivatives This interactive table summarizes results from docking studies, indicating potential non-clinical targets and binding affinities.

| Derivative Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Potential Application | Reference |

| 4-Hydroxybenzohydrazones | Monoamine Oxidase B (2V5Z) | Not specified, but identified as a potential dual inhibitor | Neurodegenerative disease | pensoft.netpensoft.net |

| 4-Hydroxybenzohydrazones | Acetylcholinesterase (4EY7) | Not specified, but identified as a potential dual inhibitor | Neurodegenerative disease | pensoft.netpensoft.net |

| Substituted Benzohydrazides | Anticancer Target (1T46) | -9.7 | Anticancer | researchgate.net |

| Amino Benzohydrazides | Carbonic Anhydrase I (hCA-I) | -6.43 | Various therapeutic areas | benthamdirect.com |

| Amino Benzohydrazides | Carbonic Anhydrase II (hCA-II) | -6.13 | Various therapeutic areas | benthamdirect.com |

| Benzylidene Benzohydrazides | EmbC Receptor (3PTY) | -7.0 | Antitubercular | researchgate.net |

Advanced Analytical Methodologies for Detection and Characterization

High-Performance Chromatographic Separations for Purity and Mixture Analysis

High-performance chromatographic techniques, including Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation and quantification of 2,4-Dimethylbenzohydrazide. These methods offer high resolution and sensitivity, making them indispensable for quality control and research.

Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development

The development of HPLC and GC methods for this compound and its derivatives is tailored to the specific analytical challenge, such as purity determination or quantification in a complex matrix.

For High-Performance Liquid Chromatography (HPLC) , a reversed-phase approach is commonly employed. A study on analogous benzohydrazide (B10538) derivatives utilized a C18 column, which is suitable for separating non-polar to moderately polar compounds. mdpi.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using a photodiode array (DAD) detector, which allows for the monitoring of the analyte at its maximum absorption wavelength and provides spectral information for peak purity assessment. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Benzohydrazide Derivatives

| Parameter | Condition |

| Column | Raptor ARC-18 (100 × 4.6 mm, 2.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |

| Gradient | 65% B (isocratic) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | Photodiode Array (DAD) |

This table is an illustrative example based on methods for related compounds and may require optimization for this compound. mdpi.com

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds like benzohydrazide derivatives. aip.org Due to the polar nature of the hydrazide group, derivatization is often necessary to improve volatility and thermal stability, and to reduce peak tailing. jfda-online.com However, direct analysis is also possible. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. For instance, a study on the synthesis of a benzohydrazide derivative from wintergreen oil utilized a GC-MS system for product analysis, indicating the suitability of this technique. aip.orgresearchgate.net The carrier gas is usually an inert gas like helium or nitrogen. The injector and detector temperatures are optimized to ensure efficient vaporization and detection without thermal degradation.

Table 2: Exemplary GC Method Parameters for Benzohydrazide Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Injection Mode | Splitless |

This table represents a general GC method that would need to be optimized for the specific analysis of this compound. frontiersin.org

Chiral Separations (if applicable)

Chiral separation techniques are employed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. An analysis of the molecular structure of this compound reveals that it is an achiral molecule as it does not possess a stereocenter. Therefore, chiral separation is not applicable for this compound. However, derivatives of this compound could potentially be chiral, and in such cases, chiral HPLC using specialized chiral stationary phases would be necessary for their enantiomeric separation.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for structural elucidation and trace-level analysis.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace analysis and the identification of metabolites. While specific LC-MS/MS methods for this compound metabolite profiling are not extensively documented in the literature, the general approach is well-established for related compounds. For instance, a method for the determination of benzimidazole (B57391) metabolites in milk has been developed using LC-MS/MS, showcasing the technique's capability in complex biological matrices. nih.gov Such a method for this compound would involve an optimized HPLC separation followed by detection with a tandem mass spectrometer. The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode for high specificity and sensitivity, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This allows for the confident identification and quantification of the target compound and its metabolites even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for the analysis of this compound and its potential metabolites, provided they are sufficiently volatile or can be derivatized. benthamdirect.com In a GC-MS system, the separated components from the GC column enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison with spectral libraries. For example, the synthesis of a benzohydrazide derivative was confirmed using GC-MS, where the molecular ion peak and fragmentation pattern were used for structural elucidation. aip.orgresearchgate.netresearchgate.net

NMR-Based Metabolomics (non-human)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for metabolomics studies, providing detailed structural information about metabolites in biological samples. While there is a lack of specific studies on NMR-based metabolomics of this compound in non-human organisms, the general principles of the technique would apply. In a hypothetical study, an organism could be exposed to this compound, and extracts from its tissues or fluids would be analyzed by NMR. The resulting spectra would be compared to those of a control group to identify changes in the metabolic profile. New signals in the spectra could indicate the presence of this compound metabolites. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in elucidating the structures of these metabolites.

Electrochemical Methods for Redox Potential Determination and Quantification

Electrochemical methods offer a sensitive and often simple alternative for the analysis of redox-active compounds. The hydrazide functional group in this compound is known to be electrochemically active.

Spectrophotometric and Fluorometric Methods for Trace Detection

Spectrophotometry and fluorometry are two optical spectroscopy techniques widely employed for the quantitative analysis of chemical compounds. They rely on the interaction of electromagnetic radiation with the analyte, either through absorbance (spectrophotometry) or fluorescence emission (fluorometry). For a compound like this compound, these methods can be adapted, often through derivatization, to enhance selectivity and achieve low detection limits.

Spectrophotometric Methods